N-(4-fluorobenzyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
Description
N-(4-fluorobenzyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is an organic compound that belongs to the class of carboxamides. This compound features a cyclopropane ring substituted with four methyl groups and a carboxamide group attached to a 4-fluorobenzyl moiety. The presence of the fluorine atom on the benzyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Properties
Molecular Formula |
C15H20FNO |
|---|---|
Molecular Weight |
249.32 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H20FNO/c1-14(2)12(15(14,3)4)13(18)17-9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,18) |
InChI Key |
CPFWWMWBXVWUFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NCC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of 4-fluorobenzylamine with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Azides, thiols
Scientific Research Applications
N-(4-fluorobenzyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorine atom on the benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The cyclopropane ring’s rigidity can also influence the compound’s overall conformation and interaction with biological targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-N-methylpropane-1,3-diamine
- 4-(4-fluorobenzyl)piperidine
- Methyl S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-L-cysteinate
Uniqueness
N-(4-fluorobenzyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its combination of a cyclopropane ring with four methyl groups and a fluorinated benzyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
